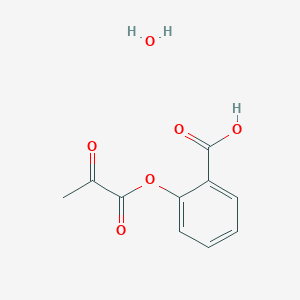

2-(1,2-Dioxopropoxy)benzoic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10O6 |

|---|---|

Molecular Weight |

226.18 g/mol |

IUPAC Name |

2-(2-oxopropanoyloxy)benzoic acid;hydrate |

InChI |

InChI=1S/C10H8O5.H2O/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13;/h2-5H,1H3,(H,12,13);1H2 |

InChI Key |

DLKFQAHWYMEWIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)OC1=CC=CC=C1C(=O)O.O |

Origin of Product |

United States |

Reaction Pathways and Chemical Transformations of 2 1,2 Dioxopropoxy Benzoic Acid Hydrate and Analogues

Reactivity of the Benzoic Acid Carboxyl Group

The carboxyl group (-COOH) attached to the benzene (B151609) ring is a versatile functional group that can undergo a variety of transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent ether and dicarbonyl functionalities.

Formation of Activated Carboxylic Acid Derivatives (e.g., acyl chlorides, anhydrides)

Direct nucleophilic acyl substitution on a carboxylic acid is often challenging because the hydroxyl group (-OH) is a poor leaving group. youtube.com To facilitate these reactions, the carboxyl group of 2-(1,2-dioxopropoxy)benzoic acid hydrate (B1144303) is typically converted into a more reactive intermediate, such as an acyl chloride or an acid anhydride (B1165640). youtube.com

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) is a standard laboratory method for converting carboxylic acids into highly reactive acyl chlorides. youtube.com In this reaction, the hydroxyl group is transformed into an acyl chlorosulfite, which is an excellent leaving group, readily displaced by a chloride ion. youtube.com

Acid Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, often requiring high temperatures. youtube.com For a molecule like 2-(1,2-dioxopropoxy)benzoic acid hydrate, this would lead to the corresponding anhydride, which serves as a useful acylating agent in organic synthesis. doubtnut.com

Amidation Reactions

Amides are synthesized from carboxylic acids by reaction with primary or secondary amines. Given the low reactivity of the carboxylic acid, this transformation is generally achieved through two main pathways:

Via an Acyl Chloride Intermediate: The most common method involves first converting the carboxylic acid to its more reactive acyl chloride, as described above. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. doubtnut.com

Direct Coupling: Alternatively, direct condensation of the carboxylic acid with an amine can be promoted by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com DCC activates the carboxyl group, facilitating the nucleophilic attack by the amine. youtube.com

The following table illustrates the expected products from the amidation of 2-(1,2-dioxopropoxy)benzoic acid with various amines.

| Amine Reactant | Expected Amide Product Name | Chemical Structure of Amide Product |

|---|---|---|

| Ammonia (NH₃) | 2-(1,2-Dioxopropoxy)benzamide | C₁₀H₉NO₄ |

| Methylamine (CH₃NH₂) | N-Methyl-2-(1,2-dioxopropoxy)benzamide | C₁₁H₁₁NO₄ |

| Aniline (C₆H₅NH₂) | N-Phenyl-2-(1,2-dioxopropoxy)benzamide | C₁₆H₁₃NO₄ |

| Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-2-(1,2-dioxopropoxy)benzamide | C₁₂H₁₃NO₄ |

Reduction to Aldehydes and Alcohols

The carboxyl group can be reduced to either a primary alcohol or an aldehyde, depending on the reagents and conditions employed.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for the complete reduction of a carboxylic acid to a primary alcohol. doubtnut.combrainly.intestbook.com The reaction converts the carboxyl group of 2-(1,2-dioxopropoxy)benzoic acid into a hydroxymethyl group (-CH₂OH), yielding 2-(1,2-dioxopropoxy)benzyl alcohol. quora.comdoubtnut.com Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. quora.com

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is difficult to achieve in a single step because aldehydes are more susceptible to reduction than the starting acid. quora.com Therefore, this conversion is typically performed via a two-step process:

First, the benzoic acid is converted to a more reactive derivative, such as an acyl chloride (using SOCl₂ or PCl₅). doubtnut.com

The resulting acyl chloride is then subjected to a controlled reduction. A classic method is the Rosenmund reduction, which uses a poisoned catalyst (palladium on a support like BaSO₄ or CaCO₃, known as Lindlar's catalyst) to stop the reduction at the aldehyde stage. doubtnut.comvedantu.com An alternative route involves the full reduction to the benzyl (B1604629) alcohol with LiAlH₄, followed by a controlled oxidation back to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). quora.comquora.com

Reactivity of the 1,2-Dioxopropoxy Moiety

The 1,2-dioxopropoxy group is an α-keto ester, featuring two adjacent carbonyl groups. This arrangement results in highly electrophilic carbon centers, making them prime targets for nucleophilic attack. stackexchange.comncert.nic.in

Nucleophilic Addition to Carbonyl Centers

Both the ketone and the ester carbonyls of the 1,2-dioxopropoxy moiety can react with nucleophiles. Generally, ketones are more reactive towards nucleophiles than esters due to electronic and steric factors. ncert.nic.in A nucleophile will attack the electrophilic carbon atom, breaking the pi bond and forming a tetrahedral intermediate. ncert.nic.in

The reaction outcomes depend on the nature of the nucleophile and which carbonyl group it attacks.

| Nucleophile | Potential Reaction Site | Expected Intermediate/Product Class | Notes |

|---|---|---|---|

| Grignard Reagents (R-MgX) | Ketone Carbonyl | Tertiary Alcohol | Attack on the more reactive ketone is favored. Can potentially add twice. |

| Organolithium Reagents (R-Li) | Ketone Carbonyl | Tertiary Alcohol | Similar to Grignard reagents but often more reactive. |

| Hydride Reagents (e.g., NaBH₄) | Ketone Carbonyl | Secondary Alcohol (Hydroxy Ester) | NaBH₄ is typically selective for reducing ketones in the presence of esters. |

| Cyanide Ion (CN⁻) | Ketone Carbonyl | Cyanohydrin | A classic nucleophilic addition to ketones and aldehydes. ncert.nic.in |

| Amines (RNH₂) | Ketone Carbonyl | Imine (Schiff Base) | The reaction involves addition followed by dehydration to form a C=N bond. ncert.nic.in |

Intramolecular Cyclization Pathways (e.g., leading to heterocyclic structures)

The ortho-positioning of the carboxylic acid and the 1,2-dioxopropoxy side chain creates the potential for intramolecular cyclization reactions, providing pathways to complex heterocyclic structures. Dicarbonyl compounds are well-known precursors for the synthesis of a wide variety of heterocycles. scispace.comresearchgate.net While specific studies on this compound are limited, several plausible cyclization mechanisms can be proposed based on established chemical principles.

Intramolecular Friedel-Crafts Acylation: In the presence of a strong acid catalyst (e.g., polyphosphoric acid or triflic acid), the electron-rich benzene ring could act as a nucleophile and attack one of the electrophilic carbonyl carbons on the side chain. researchgate.net This would result in the formation of a new fused ring system, such as a substituted isobenzofuranone or indanone derivative, depending on which carbonyl is attacked and subsequent rearrangements.

Cyclization via an Activated Carboxyl Group: If the carboxylic acid is first converted to an activated derivative like an acyl chloride or amide, new intramolecular possibilities arise. For example, an enolate could be generated from the methyl group of the propoxy chain, which could then attack the activated carboxyl carbon to form a new six- or seven-membered ring containing a dione (B5365651) moiety.

Condensation Reactions: The dicarbonyl moiety can participate in condensation reactions with dinucleophiles. While this is an intermolecular example, similar intramolecular logic can apply. For instance, if the benzoic acid were replaced with an anthranilic acid (2-aminobenzoic acid), the amine could readily condense with one of the carbonyl groups, leading to the formation of nitrogen-containing heterocycles like quinolines or benzodiazepines. acs.org The synthesis of various heterocycles from dicarbonyl compounds is a widely used strategy in medicinal chemistry. nih.govyoutube.com

Oxidative and Reductive Transformations of Diketone Systems

The 1,2-diketone functionality within this compound is a key site for a variety of chemical transformations. Both oxidative and reductive pathways can be envisioned, leading to a range of products.

Oxidative Transformations:

The oxidation of 1,2-diketones can lead to cleavage of the carbon-carbon bond between the two carbonyl groups, typically yielding carboxylic acids. Various reagents can accomplish this transformation. For instance, the use of superoxide (B77818) radicals, generated from the reaction of molecular oxygen with an electride, has been shown to cause the oxidative cleavage of 1,2-diketones. researchgate.net The proposed mechanism involves the formation of an α-keto peroxy radical anion, which then undergoes further reactions to yield the corresponding carboxylic acids. researchgate.net Other methods for the oxidation of α-diketones include the use of potassium persulfate in the presence of air, which is believed to proceed through a radical process. organic-chemistry.org

Reductive Transformations:

The reduction of 1,2-diketones can yield a variety of products, including α-hydroxy ketones and 1,2-diols, depending on the reducing agent and reaction conditions. Chemoselective reduction of one carbonyl group to an α-hydroxy ketone is a common transformation. For more comprehensive reduction to the 1,2-diol, stronger reducing agents are typically employed.

A non-oxidative sequence for the preparation of 1,2-diketone derivatives has been developed, which highlights the synthetic importance of this functional group. nih.gov This suggests that the reverse reaction, the reduction of the diketone, is a feasible and important transformation.

Table 1: Examples of Oxidative and Reductive Reagents for Diketone Systems

| Transformation | Reagent(s) | Product(s) |

|---|---|---|

| Oxidative Cleavage | [Ca24Al28O64]4+∙4e− / O2 | Carboxylic Acids |

| Oxidation | Potassium Persulfate / Air | 1,2-Diketones |

| Reduction | NaBH4 | α-Hydroxy Ketones, 1,2-Diols |

Hydrodeoxygenation Reactions of Benzoic Acid Derivativesbirmingham.ac.uk

Hydrodeoxygenation (HDO) is a crucial process for the upgrading of bio-oil, and benzoic acid is often used as a model compound for these studies. birmingham.ac.ukrsc.org This reaction involves the removal of oxygen atoms from the carboxylic acid group, typically through catalytic hydrogenation.

The chemoselective hydrogenation of benzoic acid can lead to several products, including benzaldehyde, benzyl alcohol, toluene (B28343), and cyclohexane (B81311) carboxylic acid. rsc.orgresearchgate.net The reaction mechanism is highly dependent on the catalyst and reaction conditions.

A proposed mechanism for the hydrodeoxygenation of benzoic acid on nickel-supported catalysts involves the dual-site adsorption of dissociatively adsorbed hydrogen. birmingham.ac.ukrsc.org Kinetic modeling using the Langmuir–Hinshelwood–Hougen–Watson (LHHW) approach has been employed to understand the reaction kinetics. birmingham.ac.ukrsc.org The activation energy for the HDO of benzoic acid has been observed to be 137.2 kJ mol−1 under specific conditions. birmingham.ac.ukrsc.org

The orientation of the benzoic acid molecule on the catalyst surface plays a significant role in determining the product selectivity. For instance, in a binary solvent system of water and 1,4-dioxane, the interaction of water with the polar carboxylic group can orient the aromatic ring towards the catalyst surface, favoring the hydrogenation of the ring. cabidigitallibrary.org

A variety of catalytic systems have been developed for the reduction of benzoic acid and its derivatives. The choice of metal and support significantly influences the activity and selectivity of the catalyst.

Nickel-based catalysts: Ni/SiO2 and Ni/ZSM-5 have been shown to be active for the HDO of benzoic acid. birmingham.ac.ukrsc.orgrsc.org Ni/SiO2 demonstrated higher activity in some cases, which was attributed to its mesoporous nature allowing for better access to active sites. birmingham.ac.ukrsc.org The synergy between the support acidity and the metal sites can influence the product distribution, with some catalysts producing toluene while others yield benzene and cyclohexane. rsc.org

Ruthenium-based catalysts: 5% Ru/C is an active catalyst for the hydrogenation of both the aromatic ring and the carboxylic group, yielding cyclohexane carboxylic acid and cyclohexyl methanol (B129727). rsc.org The selectivity of Ru/C catalysts can be enhanced by using a binary solvent system. cabidigitallibrary.org

Palladium-based catalysts: Pd/C catalysts tend to hydrogenate only the aromatic ring to produce cyclohexane carboxylic acid. rsc.org

Platinum-based catalysts: Pt/TiO2 has been reported as a highly effective catalyst for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, exhibiting a high turnover frequency (TOF) under relatively mild conditions. researchgate.net

Iridium-based catalysts: Ir-based catalysts have shown record catalytic activity for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid in water under mild conditions. rsc.org

Table 2: Catalytic Systems for Benzoic Acid Reduction

| Catalyst | Product(s) | Reference(s) |

|---|---|---|

| Ni/SiO2 | Toluene | birmingham.ac.ukrsc.orgrsc.org |

| m-Ni/ZSM-5 | Benzene, Cyclohexane | birmingham.ac.ukrsc.orgrsc.org |

| 5% Ru/C | Cyclohexane carboxylic acid, Cyclohexyl methanol | rsc.orgcabidigitallibrary.org |

| Pd/C | Cyclohexane carboxylic acid | rsc.org |

| Pt/TiO2 | Cyclohexanecarboxylic acid | researchgate.net |

| Ir-based catalysts | Cyclohexanecarboxylic acid | rsc.org |

Role of Benzoic Acid Derivatives as Leaving Groups in Synthetic Strategiesrsc.org

Benzoic acid derivatives can function as effective leaving groups in various synthetic transformations, most notably in glycosylation reactions. rsc.orgnih.govresearchgate.net

The synthesis of complex carbohydrates is essential for understanding their biological functions. rsc.org Glycosylation reactions, which form the glycosidic bond, are a cornerstone of carbohydrate chemistry. The nature of the leaving group on the glycosyl donor is critical for the success of these reactions.

Glycosyl benzoates have been investigated as novel substrates for glycosynthases. nih.gov The benzoate (B1203000) group has been shown to be a superior leaving group compared to more traditional donors like p-nitrophenyl glycosides, leading to improved glycosylation efficiency. nih.gov The synthesis of these glycosyl benzoates can be achieved using reagents such as 2-chloro-1,3-dimethylimidazolium chloride (DMC) and thiobenzoic acid. nih.gov

Furthermore, 2-(1-phenylvinyl)benzoic acid has been developed as a highly active leaving group for metal-free glycosylation. rsc.orgresearchgate.net This system allows for the synthesis of a wide range of O- and N-glycosides under mild conditions. rsc.org

The activation of the benzoic acid derivative as a leaving group is a key step in the glycosylation process. In the case of glycosyl benzoates, the reaction is often promoted by an acid, proceeding through an SN1-like pathway, which can sometimes lead to a mixture of anomeric products. researchgate.net

For the 2-(1-phenylvinyl)benzoic acid leaving group, activation can be achieved using I2 under metal-free conditions. rsc.org This method provides a mild and broadly applicable route to various glycosidic linkages. The development of such leaving groups is driven by the need to overcome the challenges associated with traditional glycosylation methods, such as the formation of stable orthoester byproducts when using neighboring acyl group participation. researchgate.net

The ability of the carboxylate group to coordinate with cations can also be exploited to direct C-H activation reactions, although this is a different mode of reactivity from its role as a leaving group. nih.gov

Protective Group Strategies Employing Benzoate Derivatives

In the realm of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone for achieving chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from participating in a chemical reaction while transformations are carried out at other locations in the molecule. organic-chemistry.org Benzoate esters are a classical and versatile class of protecting groups for hydroxyl functions, valued for their stability and the variety of conditions under which they can be selectively removed. wikipedia.org

The utility of a protecting group is contingent on several factors: it must be introduced efficiently and under mild conditions, remain stable throughout various reaction sequences, and be removed selectively without affecting other functional groups. uchicago.edu Benzoate derivatives excel in many of these aspects, offering a balance of stability and reactivity that has made them indispensable in the synthesis of complex molecules, including natural products. wikipedia.org

Protecting Hydroxyl Groups as Benzoates

The protection of an alcohol or phenol (B47542) as a benzoate ester is a common and effective strategy. This transformation is typically achieved by acylation, where the hydroxyl group reacts with a benzoylating agent. A variety of reagents and conditions can be employed for this purpose, allowing for the adaptation of the method to the specific substrate and its sensitivities.

Common benzoylating agents include benzoyl chloride and benzoic anhydride. The reaction is often catalyzed by a base, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction.

Table 1: Selected Methods for the Benzoylation of Hydroxyl Groups

| Reagent/Catalyst | Conditions | Substrate | Observations |

|---|---|---|---|

| Benzoyl chloride / TMEDA | -78°C | Alcohols | Fast reaction with excellent yields. organic-chemistry.org |

| Benzoyl chloride / DMAP·HCl | Base-free | Inert alcohols and phenols | Recyclable catalyst, effective for multiple cycles. organic-chemistry.org |

| Carbonylimidazole derivatives / Pyridinium salts | - | Alcohols | Involves Brønsted acid and nucleophilic catalysis. organic-chemistry.org |

| Diacyl disulfide / DMAP | - | Phenolic and primary aliphatic hydroxyl groups | Excellent moisture tolerance and high efficiency. organic-chemistry.org |

The choice of method depends on factors such as the steric hindrance of the alcohol, the presence of other acid- or base-sensitive functional groups, and the desired level of selectivity. For instance, the use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst is highly effective for the acylation of sterically hindered alcohols. organic-chemistry.org Furthermore, regioselective benzoylation of polyols, such as those found in carbohydrates, can be achieved using specialized catalytic systems, for example, those involving organoboron or organotin reagents. organic-chemistry.org

Cleavage Methods for Benzoate Esters

The most common methods for the cleavage of benzoate esters involve hydrolysis, which can be promoted by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a catalytic amount of a strong acid and water, benzoate esters can be hydrolyzed back to the parent alcohol and benzoic acid. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification) : This is a very common method where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This method is generally irreversible as the resulting carboxylic acid is deprotonated by the alkoxide leaving group. libretexts.org The relative ease of basic hydrolysis can be influenced by steric factors and the acidity of the resulting carboxylic acid. uchicago.edu

Beyond hydrolysis, other reductive and non-hydrolytic methods have been developed for the cleavage of benzoate esters, offering alternatives when acidic or basic conditions are not tolerated by the substrate.

Table 2: Selected Methods for the Cleavage of Benzoate Esters | Reagent/Catalyst | Conditions | Observations | | :--- | :--- | :--- | :--- | | Water / Catalytic Acid | - | Reversible hydrolysis to alcohol and carboxylic acid. libretexts.org | | Hydroxide (e.g., NaOH, KOH) | - | Irreversible hydrolysis (saponification). libretexts.org | | Lithium aluminium hydride (LiAlH₄) | - | Reduces the ester to a primary alcohol. libretexts.org | | Grignard Reagents (e.g., EtMgBr) | - | Reacts twice with the ester to form a tertiary alcohol. libretexts.org | | Aluminum powder / Iodine | Anhydrous MeCN, 80°C | Non-hydrolytic cleavage to the carboxylic acid. sci-hub.se | | Lithium / Catalytic naphthalene (B1677914) | Methanolysis | Reductive, non-hydrolytic cleavage to the alcohol. organic-chemistry.orgorganic-chemistry.org | | Powdered NaOH / Bu₄NHSO₄ | THF or CH₂Cl₂ | Two-phase system for smooth deacylation. organic-chemistry.org | | Organophotoredox catalysis / TMSCl | 427 nm light, MeCN | Silicon-assisted C–O bond cleavage. acs.org |

The stability of benzoate esters relative to other ester-based protecting groups, such as acetates, allows for differential cleavage. For example, an acetate (B1210297) group can often be cleaved under milder basic conditions while a benzoate group remains intact. wikipedia.org The development of methods for the selective cleavage of alkyl carboxylates in the presence of aryl esters further expands the synthetic utility of benzoate protecting groups. sci-hub.se

Computational and Theoretical Investigations of 2 1,2 Dioxopropoxy Benzoic Acid Hydrate Systems

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the electronic properties and behavior of molecules from first principles.

Quantum chemical methods are employed to model the electronic structure and charge distribution within a molecule, which are fundamental to understanding its reactivity and intermolecular interactions. DFT calculations, for instance, can be used to determine the distribution of electron density and identify regions that are electron-rich or electron-poor.

Research Findings: Studies on analogs like benzoic acid have utilized DFT with basis sets such as 6-311++G(2d,p) to analyze electronic properties. The molecular electrostatic potential (MEP) surface is calculated to visualize charge distribution, where red (negative) regions indicate sites prone to electrophilic attack and blue (positive) regions indicate sites for nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. For benzoic acid, the HOMO-LUMO energy gap has been calculated to understand its chemical stability and reactivity. Natural Bond Orbital (NBO) analysis is also performed to investigate charge transfer and intramolecular interactions.

| Property | Value (Gas Phase) | Value (Water) |

|---|---|---|

| HOMO Energy (eV) | -7.65 | -7.59 |

| LUMO Energy (eV) | -1.52 | -1.58 |

| HOMO-LUMO Gap (eV) | 6.13 | 6.01 |

| Dipole Moment (Debye) | 2.01 | 3.15 |

The biological activity and physical properties of a flexible molecule are governed by its conformational preferences. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers that separate them.

Research Findings: For acetylsalicylic acid (aspirin), extensive ab initio and DFT studies have explored its conformational space. mst.edumissouri.edu The conformational landscape is primarily defined by three key torsional angles: the orientation of the hydroxyl group in the carboxylic acid, the rotation of the entire carboxylic group relative to the phenyl ring, and the rotation of the acetyl group. mst.edumissouri.edu Calculations at levels up to B3LYP/6-311G** have identified multiple stable isomers. mst.edumissouri.edu The global minimum energy conformation is typically found to be planar, with an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen of the ester group. mst.edu The energy difference between conformers can be significant, with non-planar structures being several kcal/mol higher in energy. mst.edumissouri.edu

| Conformer Description | Key Torsional Angles | Relative Energy (kcal/mol) |

|---|---|---|

| Planar, Intramolecular H-bond | C-C-O-H ~0°, O=C-O-C ~180° | 0.00 |

| Carboxylic acid rotated ~180° | C-C-O-H ~180°, O=C-O-C ~180° | ~7.0 |

| Acetyl group rotated ~90° | C-C-O-H ~0°, O=C-O-C ~90° | ~2.5 - 4.0 |

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds.

Research Findings: Theoretical vibrational spectra for aspirin have been simulated using DFT methods (e.g., B3LYP/6-31++G**). researchgate.net These calculations provide vibrational frequencies and intensities that can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netslideshare.net The calculated frequencies for key functional groups, such as the C=O stretches of the carboxylic acid and the ester, and the O-H stretch, generally show good agreement with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.netsphinxsai.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental results to confirm molecular structure. thermofisher.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | ~3050 |

| C=O Stretch (Ester) | 1753 | 1760 |

| C=O Stretch (Carboxylic Acid) | 1689 | 1695 |

| C-O Stretch | 1307, 1185 | 1310, 1190 |

Understanding the mechanism of chemical reactions is crucial for predicting product formation, stability, and reactivity. Computational chemistry allows for the detailed exploration of reaction pathways, including the characterization of high-energy transition states that are difficult to observe experimentally.

Research Findings: The hydrolysis of aspirin to salicylic (B10762653) acid and acetic acid is a classic example that has been studied computationally. researchgate.net Quantum chemical calculations can map the potential energy surface for both acid- and base-catalyzed hydrolysis mechanisms. These calculations identify the structures of reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, providing insights into the reaction rate. Studies have shown how intramolecular catalysis by the neighboring carboxylic acid group can influence the hydrolysis pathway. researchgate.net

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the electronic details of single molecules or small clusters, molecular dynamics (MD) simulations are used to explore the behavior of larger systems over time, such as a molecule in solution.

The behavior of a molecule in a solvent is dictated by a complex network of intermolecular interactions. MD simulations can model these interactions explicitly, providing a dynamic picture of solvation, hydrogen bonding, and aggregation.

Research Findings: MD simulations have been used to study aspirin in aqueous solution. nih.govresearchgate.net These simulations reveal the dynamic nature of hydrogen bonds formed between the carboxylic acid and ester groups of aspirin and the surrounding water molecules. researchgate.net The statistics of these hydrogen bonds (e.g., their lifetimes and geometry) can be analyzed to understand how the molecule is solvated. researchgate.net Furthermore, simulations can investigate the tendency of molecules like benzoic acid to form dimers in solution or at interfaces. nih.gov These dimers are often stabilized by strong hydrogen bonds between the carboxylic acid groups. Simulations can also provide insights into π-stacking interactions between the phenyl rings, which can contribute to self-association, particularly in non-polar solvents or at high concentrations. researchgate.net

Solvation Effects on Molecular Conformation and Dynamics

The solvation environment is a critical determinant of the conformational landscape and dynamic behavior of a molecule like 2-(1,2-dioxopropoxy)benzoic acid hydrate (B1144303). Computational methods, particularly molecular dynamics (MD) simulations, would be employed to elucidate the intricate interplay between the solute and solvent molecules.

MD simulations would track the trajectory of each atom over time, allowing for the analysis of conformational changes. Key dihedral angles, such as those around the ester linkage and the peroxide bond, would be monitored to identify the most stable conformations in solution. The flexibility of the dioxopropoxy side chain is a crucial factor, and its rotational dynamics would be influenced by the steric hindrance from the ortho-substituted benzoic acid ring and the surrounding solvent shell.

Table 1: Key Torsional Angles for Conformational Analysis of 2-(1,2-Dioxopropoxy)benzoic acid Hydrate

| Dihedral Angle | Atoms Involved | Expected Influence on Conformation |

| τ1 | C(aromatic)-C(aromatic)-C(carbonyl)-O(ester) | Determines the orientation of the entire substituent relative to the benzoic acid plane. |

| τ2 | C(aromatic)-C(carbonyl)-O(ester)-C(dioxo) | Governs the rotation around the ester bond, impacting the proximity of the dioxo group to the aromatic ring. |

| τ3 | O(ester)-C(dioxo)-O(peroxide)-O(peroxide) | Defines the conformation of the peroxide moiety, which is critical for its reactivity. |

| τ4 | C(dioxo)-O(peroxide)-O(peroxide)-C(methyl) | Influences the spatial arrangement of the terminal methyl group. |

These simulations would provide a detailed, atomistic view of how solvation dictates the structural preferences and dynamic motions of the molecule, which are fundamental to understanding its chemical behavior.

Hydration Shell Analysis around the Compound

A focused analysis of the hydration shell provides deeper insights into the specific interactions between this compound and water. This is achieved by calculating radial distribution functions (RDFs) from molecular dynamics simulation trajectories. RDFs describe the probability of finding a solvent atom at a certain distance from a solute atom.

For this compound, distinct hydration shells would be expected around the different functional groups. The oxygen atoms of the carboxylic acid group would show sharp, well-defined first hydration shells, indicative of strong, ordered hydrogen bonds with water. The carbonyl oxygen of the dioxopropoxy group and the ether-like oxygen of the ester linkage would also exhibit structured hydration, though likely less ordered than that of the carboxylic acid.

A particularly interesting aspect would be the hydration structure around the peroxide group (-O-O-). Due to the unique electronic nature and geometry of the peroxide bond, the arrangement of water molecules in its vicinity would be a key area of investigation. The analysis would quantify the number of hydrogen bonds formed by each functional group and their average lifetimes, providing a measure of the strength and stability of these interactions. This detailed picture of the hydration landscape is crucial for understanding the compound's solubility, stability, and reactivity in aqueous media.

Modeling of Substituent Effects on Chemical Reactivity and Stability

The chemical properties of a substituted benzoic acid are profoundly influenced by the nature of its substituents. For this compound, computational modeling can quantify the effects of the dioxopropoxy group on the reactivity and stability of the entire molecule.

Quantitative Structure-Activity Relationships (QSAR) in a purely chemical context

While QSAR is often associated with biological activity, its principles can be applied in a purely chemical context to correlate molecular structure with chemical properties like reaction rates or equilibrium constants. nih.gov For a series of related benzoic acid derivatives, QSAR models can be developed to predict properties based on calculated molecular descriptors.

In the case of 2-(1,2-dioxopropoxy)benzoic acid, relevant descriptors would include electronic parameters (e.g., Hammett constants, atomic charges, dipole moment), steric parameters (e.g., molar volume, surface area), and topological indices. A hypothetical QSAR study could, for instance, correlate these descriptors with the rate of peroxide decomposition or the acidity of the carboxylic acid group across a range of substituted analogues. Such models are valuable for predicting the properties of yet-to-be-synthesized compounds and for gaining a deeper understanding of the underlying structure-property relationships. nih.gov

Table 2: Representative Molecular Descriptors for a Chemical QSAR Study

| Descriptor Class | Example Descriptors | Property Influenced |

| Electronic | Hammett sigma (σ) constants, Partial atomic charges, Dipole moment | Acidity (pKa), Reactivity towards electrophiles/nucleophiles |

| Steric | van der Waals volume, Molecular surface area, Molar refractivity | Reaction rates (by affecting accessibility of the reaction center) |

| Lipophilic | LogP (octanol-water partition coefficient) | Solubility in different media, Phase transfer characteristics |

| Quantum Chemical | HOMO/LUMO energies, Fukui functions | Chemical reactivity, Susceptibility to oxidation/reduction |

Steric and Electronic Effects of the Dioxopropoxy Moiety

The 2-(1,2-dioxopropoxy) group exerts both steric and electronic effects on the benzoic acid core. Its placement at the ortho position introduces significant steric hindrance around the carboxylic acid group. consensus.app This can influence the acidity of the proton and the rate of reactions involving the carboxylate. Computational models can quantify this steric bulk and its impact on molecular geometry and reactivity. researchgate.net

Electronically, the dioxopropoxy group is expected to be electron-withdrawing due to the presence of the electronegative oxygen atoms. This inductive effect would increase the acidity of the benzoic acid compared to the unsubstituted parent molecule. nih.govnih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute the electron density distribution and electrostatic potential of the molecule. nih.gov These calculations would reveal the extent of the electron-withdrawing nature of the substituent and its influence on the reactivity of the aromatic ring and the carboxylic acid group. nih.gov

Microkinetic Modeling of Complex Reaction Networks

The decomposition or reaction of this compound can proceed through multiple, interconnected elementary steps, forming a complex reaction network. Microkinetic modeling is a powerful computational technique used to simulate the kinetics of such networks based on the underlying elementary reactions.

This approach requires the calculation of thermodynamic and kinetic parameters (e.g., activation energies, rate constants) for each elementary step using quantum chemical methods. The model would then consist of a set of coupled differential equations describing the change in concentration of each species over time.

Determination of Rate-Limiting Steps

For this compound, potential reaction pathways could include the homolytic cleavage of the peroxide bond, nucleophilic attack on the carbonyl carbons, or hydrolysis of the ester linkage. The microkinetic model would simulate the competition between these pathways and identify the kinetically preferred route under specific conditions (e.g., temperature, solvent). This information is invaluable for understanding the reaction mechanism and for controlling the reaction outcome.

Sensitivity Analysis of Elementary Reaction Steps

For a compound like this compound, a sensitivity analysis would typically be applied to a detailed reaction mechanism, for instance, its thermal decomposition or hydrolysis. The analysis calculates sensitivity coefficients for each reaction. A positive coefficient indicates that increasing the rate constant of that reaction increases the concentration of the target species, while a negative coefficient signifies the opposite. The magnitude of the coefficient reveals the extent of this influence.

As of the current date, specific peer-reviewed studies detailing a sensitivity analysis for the elementary reaction steps of this compound are not available in the public domain. Therefore, the following data is presented as a hypothetical and illustrative example of how such results would be structured and interpreted. The reactions shown are plausible decomposition steps for a peroxide-containing benzoic acid derivative, but are not based on published experimental or computational data for this specific molecule.

Table 1: Hypothetical Sensitivity Analysis of Key Elementary Reactions in the Decomposition of this compound.

This table is for illustrative purposes only. The reactions, rate constants, and sensitivity coefficients are hypothetical and not derived from experimental or computational studies.

| Reaction ID | Elementary Reaction Step | Hypothetical Rate Constant (k) | Normalized Sensitivity Coefficient (Target: Salicylic Acid) |

| R1 | 2-(1,2-Dioxopropoxy)benzoic acid -> Radical Pair A | 1.2 x 10⁻⁴ s⁻¹ | +0.95 |

| R2 | Radical Pair A -> Salicylic Acid + Byproduct B | 3.5 x 10⁸ s⁻¹ | +0.88 |

| R3 | Radical Pair A -> Recombination to starting material | 1.1 x 10⁹ s⁻¹ | -0.72 |

| R4 | 2-(1,2-Dioxopropoxy)benzoic acid + H₂O -> Hydrolysis Product C | 2.0 x 10⁻⁶ s⁻¹ | +0.05 |

| R5 | Salicylic Acid -> Further Decomposition Products | 5.4 x 10⁻⁷ s⁻¹ | -0.15 |

In the illustrative data presented in Table 1, the target species for the analysis is Salicylic Acid. The results would suggest that reaction R1, the initial homolytic cleavage of the peroxide bond to form a radical pair, has the largest positive sensitivity coefficient (+0.95). This indicates it is the primary rate-determining step for the formation of the target product. Similarly, R2, the subsequent reaction of the radical pair to form Salicylic Acid, also has a strong positive influence (+0.88). Conversely, R3, the recombination of the radical pair, shows a significant negative coefficient (-0.72), implying that this competing reaction strongly inhibits the formation of Salicylic Acid. Reactions with coefficients close to zero, such as the hydrolysis pathway (R4), would be considered to have a negligible effect on the concentration of the target species under the modeled conditions. This type of analysis provides invaluable insight into the kinetic landscape of the chemical system, guiding further research.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for the structural confirmation of 2-(1,2-Dioxopropoxy)benzoic acid hydrate (B1144303). A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides detailed information about the molecular framework, functional groups, and molecular weight.

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. For 2-(1,2-Dioxopropoxy)benzoic acid hydrate, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are required for unambiguous assignment of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic portions of the molecule. The four protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.2 ppm), with their chemical shifts and splitting patterns being influenced by the ortho- and meta- relationships to the carboxyl and ester groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), characteristic of carboxylic acids. acs.org The hydrate's water protons may also produce a broad signal, the position of which can vary depending on the solvent and concentration. The dioxopropoxy side chain features a methyl group (CH₃), which would be expected to produce a singlet in the aliphatic region (around δ 2.0-2.5 ppm), similar to the methyl ketone signal in pyruvate (B1213749) esters. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton. Predicted signals include those for the aromatic carbons, the carboxyl carbon (δ ~165-175 ppm), and the three carbons of the side chain. By analogy with pyruvate esters and other alpha-keto esters, the ester carbonyl carbon is expected around δ 160-170 ppm, the ketone carbonyl carbon around δ 190-200 ppm, and the methyl carbon around δ 25-30 ppm. researchgate.netbmrb.io

2D NMR Techniques: To confirm the precise connectivity, 2D NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the aromatic C-H groups and the methyl group. hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be vital for establishing the link between the benzoic acid core and the side chain, for instance, by showing a correlation from the aromatic protons to the ester carbonyl carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | ~170 | Correlations to aromatic C1, C2, C6 |

| Aromatic Protons/Carbons | 7.2 - 8.2 (m) | 120 - 155 | Correlations to other aromatic carbons, ester C=O, carboxylic C=O |

| Ester Carbonyl (O-C=O) | - | ~165 | Correlations to aromatic protons |

| Keto Carbonyl (C=O) | - | ~195 | Correlations to methyl protons |

| Methyl (CH₃) | ~2.4 (s) | ~27 | Correlations to keto C=O |

| Hydrate (H₂O) | Variable (broad s) | - | - |

Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

Functional Group Identification: The IR and Raman spectra of this compound would be complex, with characteristic bands confirming its structure.

O-H Stretching: A very broad absorption band is expected in the IR spectrum between 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer. researchgate.net The water of hydration will also contribute to absorption in the O-H stretching region (~3400 cm⁻¹). researchgate.net

C=O Stretching: This region will be particularly informative but also complex. Three distinct C=O stretching vibrations are expected: one for the carboxylic acid (~1700 cm⁻¹), one for the ester (~1750 cm⁻¹), and one for the ketone (~1720 cm⁻¹). These bands may overlap, but their presence would be a key indicator of the structure. spectroscopyonline.com

O-O Stretching: The peroxide O-O stretch is notoriously weak in IR spectra but can sometimes be observed in Raman spectra in the 800-900 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the aromatic ring typically appear in the 1450-1610 cm⁻¹ region. elixirpublishers.com

Hydrogen Bonding Analysis: The presence of the carboxylic acid and the water of hydration creates significant potential for hydrogen bonding. In the solid state, benzoic acid derivatives often exist as hydrogen-bonded dimers. This dimerization, along with hydration, strongly influences the position and shape of the O-H and C=O stretching bands, typically causing significant broadening and a shift to lower frequencies (red-shift). researchgate.netelixirpublishers.com Comparing the spectra of the hydrated and anhydrous forms could provide insight into the role of the water molecule in the crystal lattice.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 (very broad) | Characteristic of strong hydrogen bonding. |

| O-H Stretch | Hydrate (H₂O) | ~3400 (broad) | Indicates presence of water of hydration. |

| C=O Stretch | Ester | ~1750 | Typically at a higher frequency than carboxylic acid C=O. spectroscopyonline.com |

| C=O Stretch | Ketone | ~1720 | Position can be influenced by adjacent peroxide group. |

| C=O Stretch | Carboxylic Acid | ~1700 | Frequency lowered by hydrogen bonding. spectroscopyonline.com |

| C=C Stretch | Aromatic Ring | 1450-1610 | Multiple bands are expected. elixirpublishers.com |

| O-O Stretch | Peroxide | 800-900 | Often weak in IR, potentially stronger in Raman. |

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are suitable for this polar molecule.

Molecular Ion: In positive-ion ESI-MS, the compound is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. copernicus.org The exact mass of this ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition.

Fragmentation Pattern: The fragmentation of this compound would likely proceed through several key pathways upon collisional activation (MS/MS).

Loss of the Side Chain: A primary fragmentation would be the cleavage of the ester bond, leading to the loss of a neutral C₃H₂O₄ fragment and the formation of a protonated salicylic (B10762653) acid ion (m/z 139). This ion could further fragment by losing water (to m/z 121) and then carbon monoxide (to m/z 93). This pattern is analogous to the fragmentation of aspirin, which loses an acetyl group to form the m/z 138 ion of salicylic acid. thermofisher.comstackexchange.comresearchgate.net

Peroxide Bond Cleavage: The O-O bond is weak and its cleavage is a characteristic fragmentation pathway for peroxides, which can lead to various radical species and rearrangements. acs.org

Side Chain Fragmentation: Fragmentation can also occur within the dioxopropoxy side chain itself, for example, through the loss of small neutral molecules like CO₂ (44 Da) or CO (28 Da).

Predicted ESI-MS Fragmentation for this compound (MW = 226.16 g/mol for anhydrous form)

| m/z (Predicted) | Proposed Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 227.05 | [M+H]⁺ | Protonated molecular ion (anhydrous) |

| 249.03 | [M+Na]⁺ | Sodium adduct of molecular ion (anhydrous) |

| 139.04 | [C₇H₇O₃]⁺ | Loss of the neutral dioxopropoxy group (C₃H₂O₄) |

| 121.03 | [C₇H₅O₂]⁺ | Loss of H₂O from the m/z 139 fragment |

| 93.03 | [C₆H₅O]⁺ | Loss of CO from the m/z 121 fragment |

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for separating the target compound from impurities, isomers, and degradation products, as well as for accurate quantification.

HPLC is the premier technique for analyzing non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is most suitable. sigmaaldrich.com

Methodology:

Column: A C18 or similar nonpolar stationary phase is typically used. waters.comasianpubs.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often with an acid modifier like formic acid or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common for separating organic acids and their esters. oiv.intscioninstruments.com

Detection: The aromatic ring of the benzoic acid moiety provides strong ultraviolet (UV) absorbance, making a UV detector (e.g., at 230-280 nm) an effective choice for detection and quantification. waters.comlcms.cz

Applications: This HPLC method would be used to assess the purity of a sample by separating the main component from potential process impurities (e.g., unreacted salicylic acid) or degradation products formed through hydrolysis or peroxide decomposition. It would also be capable of separating positional isomers (e.g., 3- or 4-(1,2-dioxopropoxy)benzoic acid) from the desired ortho-isomer.

Hypothetical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 237 nm lcms.cz |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Direct analysis of this compound by GC-MS is not feasible due to its high polarity, low volatility, and thermal instability (especially the peroxide and carboxylic acid groups). Therefore, a chemical derivatization step is mandatory to make the analyte suitable for GC analysis.

Derivatization: The most common approach is silylation, where the active hydrogen of the carboxylic acid is replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) group. usherbrooke.ca Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. unina.itresearchgate.net This process converts the carboxylic acid into a more volatile and thermally stable TMS ester.

Analysis Challenges: Even after derivatization, the thermal lability of the peroxide and the adjacent ketone functional groups presents a significant challenge. The high temperatures of the GC inlet and column can cause the derivatized molecule to decompose, leading to complex chromatograms and potentially inaccurate quantification.

GC-MS Analysis: If a stable derivative can be successfully chromatographed, the mass spectrometer detector would provide fragmentation data. The mass spectrum would be dominated by fragments of the TMS derivative, such as the molecular ion, loss of a methyl group from the TMS moiety ([M-15]⁺), and other fragments characteristic of both the silyl (B83357) group and the original molecule's structure.

Hypothetical GC-MS Method Parameters for Silylated Derivative

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS usherbrooke.ca |

| Column | HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C (potential for degradation) |

| Oven Program | Initial 70°C, ramp to 280°C unina.it |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Scan Range | 45-550 m/z |

An article on the advanced analytical and characterization methodologies for This compound cannot be generated at this time. Extensive searches for scientific literature, including research findings and analytical data, have yielded no specific information for this particular chemical compound.

The name "this compound" does not correspond to a readily identifiable substance in the public scientific domain. Searches for this name, as well as potential synonyms and its chemical structure, did not retrieve any relevant scholarly articles, experimental data, or characterization studies.

Consequently, the essential information required to populate the requested sections on Thermogravimetric Analysis (TGA) for water content determination and Powder X-ray Diffraction (PXRD) for crystalline hydrate form analysis is not available. To maintain scientific accuracy and adhere to the strict content requirements of the request, which prohibits the inclusion of information outside the specified scope, the article cannot be written.

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable Synthetic Routes to 2-(1,2-Dioxopropoxy)benzoic Acid Hydrate (B1144303)

Current synthetic methodologies for complex benzoic acid derivatives often rely on traditional techniques that may involve harsh conditions, stoichiometric reagents, and significant waste generation. researchgate.net Future research must prioritize the development of sustainable and efficient synthetic pathways.

Green chemistry principles offer a roadmap for developing more environmentally benign syntheses. Visible-light photocatalysis, for instance, has emerged as a powerful tool for activating carboxylic acids and forming carbon-centered radicals under mild conditions. nih.govuni-regensburg.de This approach could be harnessed for the synthesis of the target molecule, potentially through a photocatalytic coupling of a benzoic acid precursor with a suitable propoxy synthon, avoiding the need for pre-activated acid groups. nih.gov Research into photocatalytic decarboxylation could also open new pathways for derivatization. acs.org

Electrochemistry represents another promising green avenue. Electrochemical methods can drive reactions using electrons as clean reagents, often at room temperature and pressure. acs.org Recent studies have demonstrated the successful intramolecular electrochemical dehydration of dicarboxylic acids to form cyclic anhydrides, a transformation that highlights the potential of electrosynthesis for creating complex structures under mild conditions. researchgate.netnih.gov This methodology could be adapted to construct or modify the dioxopropoxy group, potentially offering a selective and reagent-free approach. rsc.orgnanoge.org

Investigation of Stereo- and Regioselective Synthesis of Analogues

The structure of 2-(1,2-Dioxopropoxy)benzoic acid hydrate contains a chiral center, meaning it can exist as different stereoisomers. Furthermore, the substitution pattern on the benzoic acid ring can be varied, leading to a range of regioisomers. The biological and material properties of such analogues can be highly dependent on their specific three-dimensional structure and substitution.

Future work should focus on developing catalytic systems that can control both stereoselectivity and regioselectivity. This could involve designing novel chiral catalysts or leveraging dual catalytic systems that merge photocatalysis with metal catalysis to achieve enantioselective transformations. uni-regensburg.denih.gov The synthesis of novel series of benzoic acid derivatives has led to the discovery of potent and selective compounds for various applications, underscoring the importance of creating libraries of structurally diverse analogues. acs.orgnih.gov Exploring different isomers of the target compound could unlock new functionalities and applications.

Advanced Computational Modeling of Complex Reaction Environments

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, thereby accelerating experimental research. Quantum chemistry-based approaches can be used to estimate properties like aqueous solubility and to rationalize solvent effects, which is particularly relevant for a hydrate compound. researchgate.net

For this compound, advanced computational modeling could be employed to:

Predict the most stable conformers of the molecule and its hydrate form.

Elucidate the mechanisms of potential synthetic reactions, identifying transition states and intermediates.

Simulate spectroscopic data (e.g., NMR spectra) to aid in structural confirmation. researchgate.net

Screen virtual libraries of catalysts to identify promising candidates for stereoselective synthesis.

Understand the reactivity of the dioxopropoxy moiety, predicting its behavior in different chemical environments.

By providing a molecular-level understanding, computational studies can guide the rational design of experiments, saving time and resources.

Exploration of New Chemical Transformations Leveraging the Unique Reactivity of the Dioxopropoxy Moiety

The 1,2-dioxopropoxy group, containing both a peroxide linkage and a ketone, is expected to exhibit unique and potent reactivity. This functional group is a versatile handle for a variety of chemical transformations that remain largely unexplored.

Future research should aim to harness this reactivity. The peroxide bond could be cleaved under thermal or photochemical conditions to generate radical intermediates. These radicals could initiate polymerization or be used in C-C bond-forming reactions, similar to how radicals are generated from carboxylic acids via photoredox catalysis. acs.org The dicarbonyl nature of the moiety suggests potential for use in condensation reactions, cycloadditions, or as a building block in the synthesis of heterocyclic compounds. Dicarboxylic acids are known to be versatile starting materials in organic synthesis, capable of being converted into a range of other functional groups and participating in reactions like Diels-Alder cycloadditions. longdom.org

Design of Novel Catalytic Systems for Benzoic Acid Derivative Synthesis and Transformation

Achieving the synthetic goals outlined above will necessitate the design of new and improved catalytic systems. While traditional catalysts for toluene (B28343) oxidation to benzoic acid exist, they often require high temperatures and pressures. researchgate.net The future lies in catalysts that operate under milder, more sustainable conditions.

Research should focus on creating catalysts tailored for specific transformations of benzoic acid derivatives. This includes:

Heterogeneous Catalysts: Developing solid-supported catalysts, such as those based on magnetic nanoparticles, would allow for easy separation and recycling, aligning with green chemistry principles. nih.gov

Dual-Function Catalysts: Systems that combine, for example, an acidic site and a hydrogen-bonding donor on a single catalyst could enable multi-step reactions in a single pot. nih.gov

Photocatalysts: Designing more efficient and robust organic or metal-based photocatalysts for visible-light-mediated reactions of carboxylic acids is a vibrant area of research. nih.gov

Biocatalysts: Exploring enzymatic pathways for the synthesis or transformation of benzoic acid derivatives could offer unparalleled selectivity under environmentally friendly conditions. rsc.org

The development of such catalytic systems would not only facilitate the study of this compound but also contribute broadly to the field of organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1,2-Dioxopropoxy)benzoic acid hydrate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Esterification : React benzoic acid derivatives with 1,2-dioxopropanol under acid-catalyzed conditions.

Hydration Control : Introduce controlled hydration using solvent systems (e.g., water-acetone mixtures) to stabilize the hydrate form.

Purification : Recrystallize from isopropanol or ethanol to isolate the hydrate, as demonstrated in analogous benzoic acid derivative syntheses .

- Key Tools : Monitor reaction progress via TLC and confirm purity by melting point analysis and HPLC.

Q. How can the crystalline structure of this compound be characterized?

- Methodological Answer :

Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and hydrate stoichiometry .

ORTEP Visualization : Employ ORTEP-III to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for oxygen atoms in the dioxolane and hydrate moieties .

Powder XRD : Compare experimental patterns with simulated data from SCXRD to verify phase purity.

Q. What spectroscopic techniques are critical for confirming the structure of this hydrate?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3200–3500 cm⁻¹) from the benzoic acid and hydrate groups.

- NMR : Use and NMR to resolve the dioxopropoxy chain (e.g., methylene protons at δ 4.5–5.0 ppm) and hydrate water signals (δ 1.5–2.5 ppm, exchangeable).

- Elemental Analysis : Verify hydrate stoichiometry via carbon/hydrogen/oxygen ratios .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the stability of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., motifs for carboxylic acid dimers, chains for hydrate-water interactions) .

- Thermogravimetric Analysis (TGA) : Correlate dehydration temperatures with hydrogen-bond strength. For example, strong O-H···O bonds may delay water loss until >100°C.

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate bond lengths and angles, comparing with SCXRD data to validate intermolecular interactions .

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

- Methodological Answer :

Cross-Validation : Compare NMR-derived proton environments with hydrogen-bond donor/acceptor positions from SCXRD. Discrepancies may arise from dynamic effects in solution vs. static crystal packing.

Dynamic NMR : Probe temperature-dependent shifts to detect conformational flexibility in the dioxopropoxy group.

Refinement Checks : Re-examine SHELXL refinement parameters (e.g., displacement ellipsoids, occupancy factors) to ensure accurate modeling of disordered water molecules .

Q. What strategies optimize the compound’s bioactivity while retaining hydrate stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the dioxopropoxy substituent (e.g., introduce electron-withdrawing groups) and assess hydrate stability via TGA and solubility studies.

- Co-Crystallization : Explore co-crystals with pharmacologically relevant co-formers (e.g., pyridine derivatives) to enhance bioavailability without disrupting hydration .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins, prioritizing derivatives with minimal steric clashes in the hydrated form .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for analogous benzoic acid derivatives .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., thionyl chloride in synthesis).

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per institutional guidelines for organic hydrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.